

Application Note: Quantification of Amorphin in Human Plasma using LC-MS/MS

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Introduction

Amorphin is a novel small molecule inhibitor of the hypothetical 'Kinase-Associated Protein 5' (KAP5), a key enzyme in the 'Cellular Proliferation Pathway' (CPP). As a potential therapeutic agent for hyperproliferative disorders, it is crucial to establish a robust and reliable analytical method for its quantification in biological matrices. This is essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies during drug development.

This application note details a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **Amorphin** in human plasma. The protocol provides a complete workflow from sample preparation to data analysis, suitable for regulated bioanalysis.

Experimental Protocols Materials and Reagents

- Amorphin Reference Standard: (Purity > 99.5%)
- Amorphin-d4 (Internal Standard, IS): (Purity > 99.5%)
- Human Plasma (K2-EDTA): BioIVT
- Acetonitrile (ACN): HPLC Grade, Fisher Scientific



- Methanol (MeOH): HPLC Grade, Fisher Scientific
- Formic Acid (FA): LC-MS Grade, Sigma-Aldrich
- Water: Deionized, 18.2 MΩ·cm
- 96-well collection plates: Fisher Scientific

Instrumentation

- LC System: Shimadzu Nexera X2 UHPLC
- Mass Spectrometer: SCIEX Triple Quad 6500+
- Analytical Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 μm)

Sample Preparation: Protein Precipitation

- Thaw human plasma samples and standards at room temperature.
- Vortex samples for 10 seconds to ensure homogeneity.
- Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.
- Add 10 μL of Amorphin-d4 Internal Standard (IS) working solution (500 ng/mL in 50% MeOH) to each tube and vortex for 5 seconds.
- Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer 100 μL of the supernatant to a 96-well plate.
- Inject 5 μL onto the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography (LC) Parameters:



• Mobile Phase A: 0.1% Formic Acid in Water

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

• Flow Rate: 0.4 mL/min

• Column Temperature: 40°C

• Injection Volume: 5 μL

• LC Gradient:

Time (min)	%В
0.0	5
0.5	5
2.0	95
2.5	95
2.6	5

|3.5|5|

Mass Spectrometry (MS) Parameters:

• Ionization Mode: Electrospray Ionization (ESI), Positive

• Ion Source Gas 1: 55 psi

Ion Source Gas 2: 60 psi

• Curtain Gas: 35 psi

• Temperature: 550°C

• IonSpray Voltage: 5500 V



• Detection: Multiple Reaction Monitoring (MRM)

Compound	Q1 Mass (Da)	Q3 Mass (Da)	DP (V)	CE (V)	CXP (V)
Amorphin	392.4	185.2	110	35	12

| Amorphin-d4 (IS) | 396.4 | 189.2 | 110 | 35 | 12 |

Quantitative Data Summary

The method was validated according to FDA guidelines for bioanalytical method validation. A summary of the key performance characteristics is presented below.

Parameter	Result
Linearity Range	1 - 2000 ng/mL (r² > 0.998)
Limit of Detection (LOD)	0.25 ng/mL
Limit of Quantification (LOQ)	1.0 ng/mL
Intra-day Precision (%CV)	≤ 6.8%
Inter-day Precision (%CV)	≤ 8.2%
Accuracy (%Bias)	-5.5% to 4.8%
Matrix Effect	92% - 104%
Recovery	> 90%

Visualizations Experimental Workflow

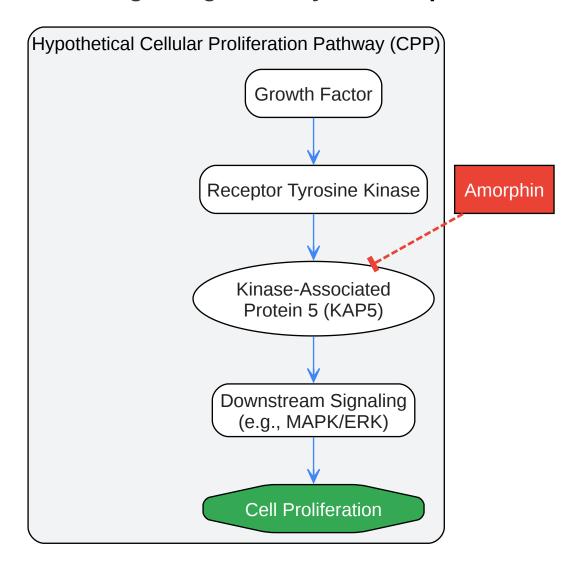




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Caption: LC-MS/MS workflow for **Amorphin** quantification in plasma.

Hypothetical Signaling Pathway of Amorphin



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